molecular formula C19H14FNO2 B609314 mPTP-IN-22 CAS No. 1223569-03-6

mPTP-IN-22

Cat. No. B609314
M. Wt: 307.3244
InChI Key: BMCSPJSYPPZCJI-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

mPTP-IN-22 is a novel mitochondrial permeability transition pore (mptp) inhibitor

Scientific Research Applications

Poly(ADP-ribose) polymerase (PARP) in MPTP-induced Parkinsonism

Research has uncovered that mice deficient in the gene for poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair, are significantly protected from the neurotoxic effects of MPTP, a compound known to induce parkinsonism. MPTP activates PARP specifically in dopamine-containing neurons vulnerable in Parkinson's disease, suggesting that PARP inhibitors might offer protective benefits against the disease (Mandir et al., 1999).

Mitochondrial Permeability Transition Pore (mPTP) in Neurodegeneration

Role of ATP Synthase c-subunit in mPTP

The ATP synthase c-subunit ring has been highlighted as a central component in mitochondrial permeability transition, playing a crucial role in metabolic regulation during development and in degenerative diseases. Recent findings emphasize the ATP synthase c-subunit's pivotal role in mitochondrial permeability transition, shedding light on its potential as a therapeutic target in neurodegenerative diseases (Mnatsakanyan & Jonas, 2020).

Molecular Identity and Clinical Relevance of mPTP

Despite extensive research, the exact molecular composition of the mitochondrial permeability transition pore (mPTP) remains elusive. The mPTP plays a critical role in cell death and is implicated in various pathologies, including neurodegenerative disorders, cancer, and cardiac diseases. Understanding the molecular components of the mPTP is vital for improving treatments for these conditions (Morciano et al., 2015).

Mechanisms of MPTP Toxicity and Neurodegeneration

Inducible Nitric Oxide Synthase (iNOS) in MPTP Model of Parkinson's Disease

MPTP administration leads to significant gliosis and upregulation of iNOS in the substantia nigra, preceding or paralleling neurodegeneration. Mice lacking the iNOS gene are more resistant to MPTP, indicating the importance of iNOS in MPTP-induced neurotoxicity and suggesting that iNOS inhibitors may provide protective benefits in treating Parkinson's disease (Liberatore et al., 1999).

MPTP as a Tool for Understanding Parkinson's Disease

The discovery of MPTP's selective toxicity to the substantia nigra has spurred a resurgence in Parkinson's disease research. Understanding MPTP's mechanism of action and effects could significantly advance our knowledge of dopamine, the nigrostriatal system, and the basic cellular mechanisms of the substantia nigra in health and disease. The development of a primate model of Parkinson's disease using MPTP has also opened new avenues for exploring environmental causes of the disease (Langston, 1985).

properties

CAS RN

1223569-03-6

Product Name

mPTP-IN-22

Molecular Formula

C19H14FNO2

Molecular Weight

307.3244

IUPAC Name

(E)-3-(4-Fluoro-3-hydroxy-phenyl)-N-naphthalen-1-yl-acrylamide

InChI

InChI=1S/C19H14FNO2/c20-16-10-8-13(12-18(16)22)9-11-19(23)21-17-7-3-5-14-4-1-2-6-15(14)17/h1-12,22H,(H,21,23)/b11-9+

InChI Key

BMCSPJSYPPZCJI-PKNBQFBNSA-N

SMILES

O=C(NC1=C2C=CC=CC2=CC=C1)/C=C/C3=CC=C(F)C(O)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

mPTP-IN-22;  mPTP IN 22;  mPTPIN22

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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